![molecular formula C14H15N3O2 B2494823 2-(2,4-dimethylphenyl)-7-hydroxy-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1987084-23-0](/img/structure/B2494823.png)
2-(2,4-dimethylphenyl)-7-hydroxy-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of related pyrazole and pyrazolone derivatives often involves the reaction of appropriate precursors in the presence of catalytic or activating agents. For example, the synthesis of pyrazolone derivatives can be achieved by reacting ethyl acetoacetate with phenylhydrazine hydrochloride in acetic acid, indicating a potential pathway for synthesizing compounds with similar structures to our compound of interest (Naveen et al., 2021).
Molecular Structure Analysis
Molecular structure analysis, particularly through X-ray diffraction, reveals the three-dimensional arrangement of atoms within a compound. For instance, a study on pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives detailed the crystal structure, offering insights into the bond lengths, angles, and overall geometry which are critical for understanding the compound's reactivity and interactions (Zhang et al., 2008).
Chemical Reactions and Properties
The chemical reactivity of pyrazolone derivatives includes a range of reactions such as cyclocondensation, which is pivotal in synthesizing novel compounds. These reactions are influenced by the compound's functional groups and the conditions under which they are carried out, highlighting the compound's versatile chemistry (Li et al., 2004).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystallinity are essential for the practical application of chemical compounds. These properties are determined by the compound's molecular structure and intermolecular forces. For instance, the solubility of pyrazolone derivatives in different solvents can indicate their potential use in pharmaceutical formulations (Bildirici et al., 2007).
Chemical Properties Analysis
Chemical properties, including reactivity towards other compounds and stability under various conditions, are key for understanding how a compound can be used in chemical syntheses and in potential applications. The chemical stability of pyrazolone derivatives, for example, plays a crucial role in their application in medicinal chemistry and materials science (Hasan et al., 2011).
Scientific Research Applications
Structural Analysis and Tautomerism
The structural properties and tautomerism of compounds related to 2-(2,4-Dimethylphenyl)-7-Hydroxy-6,7-Dihydropyrazolo[1,5-a]Pyrazin-4(5H)-one have been explored. Studies on NH-pyrazoles, a class of compounds to which our compound of interest is related, have shown that these molecules exhibit interesting tautomeric behaviors, both in solution and in solid state, due to the presence of phenol residues and complex hydrogen bonding patterns. This has implications for their structural analysis and potential applications in material science and molecular design (Cornago et al., 2009).
Antibacterial Properties
Compounds structurally similar to this compound have been synthesized and evaluated for their antibacterial activities. For example, derivatives of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid, a compound with a core structure akin to our compound of interest, have shown promising antibacterial properties against both Gram-positive and Gram-negative bacteria. This suggests potential applications in developing new antibacterial agents (Bildirici et al., 2007).
Synthesis and Fluorescent Properties
The synthesis and fluorescent properties of pyrazoline derivatives, which share structural features with this compound, have been investigated. These compounds demonstrate fluorescence in the blue region of the visible spectrum under ultraviolet radiation, suggesting their potential use in optical materials and fluorescence-based sensors (Hasan et al., 2011).
Antimicrobial and Antifungal Activities
Further research into pyrazoline and pyrazole derivatives has revealed significant antimicrobial and antifungal activities, indicating potential applications in pharmaceuticals and agrochemicals. Compounds with structural similarities to this compound have been found to be effective against a variety of microbial and fungal strains, highlighting their importance in the development of new antimicrobial agents (Hassan, 2013).
Mechanism of Action
Target of Action
Compounds with similar structures, such as ir(iii) based carbene complexes, have been used in the field of organic light-emitting diodes (oleds) to solve the issue of efficient and durable blue phosphors .
Mode of Action
Similar compounds have been used in the development of oleds, where they interact with other components to produce light .
Biochemical Pathways
Compounds with similar structures have been involved in the production of light in oleds, suggesting a role in the electron transport pathway .
Result of Action
Similar compounds have been used to improve the efficiency and durability of blue phosphors in oleds .
properties
IUPAC Name |
2-(2,4-dimethylphenyl)-7-hydroxy-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2/c1-8-3-4-10(9(2)5-8)11-6-12-14(19)15-7-13(18)17(12)16-11/h3-6,13,18H,7H2,1-2H3,(H,15,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJBWFMLEPXLSPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NN3C(CNC(=O)C3=C2)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.